molecular formula C17H22N2O B2796129 8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one CAS No. 1018568-05-2

8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one

Cat. No.: B2796129
CAS No.: 1018568-05-2
M. Wt: 270.376
InChI Key: USDFBBKAAWFRMN-UHFFFAOYSA-N
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Description

8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that combines a tetrahydronaphthalene moiety with an octahydropyrrolo[1,2-a]pyrimidin-6-one core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydronaphthalene derivative, which is then subjected to cyclization reactions to form the pyrrolo[1,2-a]pyrimidin-6-one core. Key steps include:

    Formation of the Tetrahydronaphthalene Derivative: This can be achieved through hydrogenation of naphthalene derivatives under high pressure and temperature conditions.

    Cyclization: The tetrahydronaphthalene derivative undergoes cyclization with appropriate reagents to form the pyrrolo[1,2-a]pyrimidin-6-one structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Material Science: Exploration of its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ylamine:

    Octahydropyrrolo[1,2-a]pyrimidin-6-one: The core structure without the tetrahydronaphthalene moiety.

Uniqueness

8a-(5,6,7,8-Tetrahydronaphthalen-2-yl)-octahydropyrrolo[1,2-a]pyrimidin-6-one is unique due to its combined structural features, which may confer distinct biological and chemical properties compared to its simpler analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

8a-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,3,4,7,8-hexahydropyrrolo[1,2-a]pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-16-8-9-17(18-10-3-11-19(16)17)15-7-6-13-4-1-2-5-14(13)12-15/h6-7,12,18H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDFBBKAAWFRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C34CCC(=O)N3CCCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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